molecular formula C14H14N2O6 B2588714 Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate CAS No. 938006-55-4

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate

Cat. No. B2588714
CAS RN: 938006-55-4
M. Wt: 306.274
InChI Key: HFIYXEKCQFCNSI-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate (CAS# 938006-55-4) is a research chemical with potential applications in various scientific investigations. Its molecular formula is C14H14N2O6 , and it has a molecular weight of 306.27 g/mol . The compound exhibits an interesting isoxazole ring structure, which contributes to its biological properties .


Synthesis Analysis

The synthetic pathway for Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate involves the esterification of 3-isoxazolecarboxylic acid with ethyl alcohol. The nitrophenoxy group is introduced during the reaction, resulting in the formation of the desired compound. Detailed synthetic protocols and optimization strategies are likely documented in research literature .


Molecular Structure Analysis

The compound’s canonical SMILES representation is: CCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)N+[O-])C . This SMILES notation provides insight into the arrangement of atoms and functional groups within the molecule. The isoxazole ring, nitrophenoxy moiety, and ethyl ester group contribute to its overall structure .


Chemical Reactions Analysis

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and potential bioconjugation reactions. Researchers may explore its reactivity with other functional groups and evaluate its suitability for specific transformations .


Physical And Chemical Properties Analysis

  • Hydrogen Bond Donor Count : 0 .

properties

IUPAC Name

ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-3-20-14(17)13-12(9(2)22-15-13)8-21-11-6-4-10(5-7-11)16(18)19/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIYXEKCQFCNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylate

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